To understand the purpose of Oltipraz-d3, it is essential to know about its parent compound, Oltipraz.
The following diagram illustrates the core mechanism of action of the parent compound, Oltipraz, which provides the scientific basis for using its deuterated form in research:
This compound is not typically used for therapeutic experiments but serves as a critical research tool.
This compound is available from several chemical suppliers specializing in research compounds and stable isotopes. Here is a comparative overview:
| Supplier | Catalog Number | Price | Notes |
|---|---|---|---|
| MedChemExpress (MCE) | HY-12519S [2] [3] | "Get quote" [2] | Controlled substance; not for sale in all territories [2]. |
| Alfa Chemistry | ACMA00059910 [5] | Not listed | - |
| BDG Synthesis | 130755-10 [4] | $1,180.00 (e.g., 10mg) | Certificate of Analysis provided; shipping included [4]. |
The primary difference lies in their chemical structure: Oltipraz-d3 is a deuterated analog of Oltipraz, where three hydrogen (¹H) atoms are replaced by deuterium (²H, or D) atoms. This subtle change is designed to improve the metabolic stability of the drug without significantly altering its biological activity.
The table below summarizes the key established and inferred differences:
| Feature | Oltipraz | This compound |
|---|---|---|
| Chemical Structure | C₈H₆N₂S₃ [1] | C₈H₃D₃N₂S₃ [1] |
| Molecular Weight | 226.33 g/mol [1] | 229.36 g/mol [1] |
| Primary Application | Cancer chemoprevention; investigation for NAFLD/MASLD [2] [3] | Internal standard for bioanalysis; research on metabolic pathways [1] |
| Key Mechanism | Induces Phase II detoxifying enzymes; inhibits Liver X receptor-alpha (LXR-α) [2] [3] | Assumed to be identical to Oltipraz (deuterium substitution minimizes metabolic differences) |
| Metabolic Stability | Standard metabolic profile | Enhanced metabolic stability due to Deuterium Isotope Effect [1] |
| Primary Research Use | Therapeutic agent in pre-clinical and clinical studies [4] [3] | Analytical standard for mass spectrometry to quantify Oltipraz [1] |
Oltipraz functions through two well-documented primary mechanisms, which are relevant for understanding the context in which this compound would be used. The following diagram illustrates these pathways:
Oltipraz's primary mechanisms involve Nrf2-mediated chemoprevention and LXR-α inhibition for MASLD treatment.
The distinct roles of Oltipraz and this compound in a research setting are crucial for proper experimental design.
Suggested Protocol for Quantifying Oltipraz using this compound:
The table below summarizes the core quantitative data for Oltipraz and its deuterated form:
| Compound | CAS Number | Molecular Weight | Target | IC50 / Inhibitory Effect |
|---|---|---|---|---|
| Oltipraz | 64224-21-1 | 226.34 [1] | HIF-1α [1] | 10 μM [1] |
| Oltipraz-d3 | 2012598-51-3 | 229.36 [2] | HIF-1α [2] | Inhibitory effect maintained (identical to Oltipraz) [2] |
Oltipraz inhibits HIF-1α through a dual mechanism and has been shown to inhibit tumor growth in vivo.
The following diagram illustrates the HIF-1α signaling pathway and the dual mechanism by which Oltipraz inhibits it:
This diagram shows that under normal oxygen conditions, HIF-1α is degraded. Under hypoxia or growth factor stimulation, HIF-1α is stabilized. Oltipraz inhibits this stabilization by blocking S6K1 and scavenging ROS.
For researchers aiming to validate or apply these findings, here are the key methodological considerations.
Beyond Oltipraz, the search for novel HIF-1α inhibitors leverages advanced computational methods. One recent study detailed a multi-stage virtual screening workflow [4]:
While the foundational data is strong, your research could address these gaps:
Oltipraz is a synthetic dithiolethione compound that was initially developed as an antischistosomal agent and is now widely investigated for its cancer chemopreventive properties [1] [2]. Its stability and mechanism of action have been studied extensively.
The table below summarizes key information about Oltipraz from the search results:
| Property | Description |
|---|---|
| Chemical Name | 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione [1] |
| CAS Number | 64224-21-1 (unlabeled) [1] [3] |
| Primary Mechanism | Acts as a bifunctional inducer, activating phase II detoxifying enzymes via the antioxidant responsive element (ARE) and the Nrf2 transcription factor pathway [1] [4] [5]. |
| Key Metabolic Pathway | Major metabolite is a pyrrolopyrazine thione (PPD), which is also a potent phase II enzyme inducer [5]. |
| Stability Insight | Metabolite PPD interacts with cytochrome c, reducing it and inhibiting its peroxidase activity; this interaction suggests chemical reactivity that could influence stability [5]. |
The chemopreventive action of Oltipraz is linked to its ability to induce detoxification enzymes. Key experimental findings that provide insights into its activity and stability include:
The following diagram illustrates the signaling pathway through which Oltipraz activates cellular defense mechanisms, based on data from the search results:
Oltipraz activates detoxification enzymes via the Nrf2 pathway and interacts with cytochrome c.
Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione) is a synthetic dithiolethione compound initially developed as an antischistosomal agent that has emerged as a promising chemopreventive and therapeutic candidate for various conditions including cancer, metabolic diseases, and liver disorders. The compound has demonstrated efficacy across multiple experimental models by targeting crucial cellular pathways involved in carcinogen detoxification, oxidative stress response, and lipid metabolism. Oltipraz's activity is primarily mediated through the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which coordinates the expression of a battery of cytoprotective genes containing antioxidant response elements (ARE) in their promoters. This comprehensive review provides detailed protocols and application notes for researchers utilizing oltipraz in animal studies, with specific emphasis on dosing regimens, experimental methodologies, and mechanistic considerations.
The therapeutic potential of oltipraz spans multiple organ systems and disease contexts. Preclinical studies have established its effectiveness in experimental models for breast, bladder, liver, forestomach, colon, tracheal, lung, and skin cancer. More recently, research has expanded to investigate its applications in metabolic diseases including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The compound's ability to modulate phase II detoxification enzymes including glutathione S-transferases, γ-glutamylcysteine synthetase, and DT-diaphorase underpins its chemopreventive properties, while its inhibition of liver X receptor alpha (LXR-α) activity contributes to its antisteatotic effects in hepatic lipid metabolism. These diverse mechanisms make oltipraz a valuable tool compound for investigating cellular defense pathways and developing therapeutic interventions for multiple disease states.
Oltipraz possesses distinctive chemical properties that influence its pharmacokinetic and pharmacodynamic behavior. As a dithiolethione derivative, it features a unique sulfur-containing heterocyclic structure that contributes to its biological activity. The compound undergoes extensive hepatic metabolism via cytochrome P450 isozymes, particularly CYP1A1/2, 2B1/2, 2C11, 2D1, and 3A1/2 in rats, with significant species-specific differences in metabolic handling. One primary metabolic pathway involves molecular rearrangement to yield a pyrrolopyrazine derivative (M3), which has been shown to be inactive in the induction of detoxification genes. Further metabolism generates at least 10 possible conjugates across different species, contributing to the complex pharmacokinetic profile observed in both animal models and humans.
The biological activity of oltipraz is mediated through several interconnected molecular pathways:
Nrf2 Pathway Activation: Oltipraz functions as a potent Nrf2 agonist, promoting the dissociation of Nrf2 from its cytoplasmic repressor Keap1 under conditions of oxidative stress. This allows Nrf2 translocation to the nucleus where it dimerizes with small Maf proteins and binds to Antioxidant Response Elements (ARE), initiating transcription of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various glutathione S-transferase isoforms. This pathway represents the primary mechanism for oltipraz's antioxidant and cytoprotective effects [1] [2].
Liver X Receptor Inhibition: Oltipraz directly inhibits liver X receptor alpha (LXR-α) activity, disrupting LXR-α-dependent lipogenesis in hepatocytes. This mechanism underpins the compound's antisteatotic effects in liver tissue and contributes to its efficacy in reducing hepatic lipid accumulation in models of non-alcoholic fatty liver disease [3].
Phase II Enzyme Induction: Oltipraz enhances the expression and activity of multiple Phase II detoxification enzymes, including glutathione S-transferases, γ-glutamylcysteine synthetase, DT-diaphorase, and several glucuronosyl transferases. This induction capacity strengthens cellular defense against electrophilic carcinogens and reactive oxygen species, providing a foundation for its chemopreventive applications [4] [5].
The streptozotocin-induced T2DM model in mice has been extensively utilized to investigate oltipraz's effects on glucose metabolism, insulin resistance, and diabetic complications. The established protocol employs a specific regimen that has demonstrated efficacy in modulating key diabetic parameters:
Table 1: Oltipraz Dosing Protocol for T2DM Mouse Model
| Parameter | Specification | Experimental Details |
|---|---|---|
| Animal Model | C57BL/6J male mice | 8 weeks old, 20-25g initial weight [1] |
| T2DM Induction | High-fat diet (8 weeks) + STZ | 60 mg/kg streptozotocin, 3 intraperitoneal injections [1] |
| Oltipraz Dose | 150 mg/kg | Administered every other day [1] |
| Administration Route | Oral gavage | 0.2 mL volume [1] |
| Treatment Duration | 4 weeks | [1] |
| Formulation | Suspension in vehicle | Vehicle composition not specified in source [1] |
This dosing regimen has demonstrated significant therapeutic effects in diabetic mice, including reduced fasting blood glucose, improved insulin resistance, decreased blood lipid levels, and mitigation of pancreatic and liver tissue injury. The treatment also enhanced pancreatic β-cell insulin secretion and reduced inflammation and oxidative stress through the Nrf2/HO-1 signaling pathway. Researchers should note that this protocol utilizes an intermittent dosing schedule (every other day), which may influence both efficacy and toxicity profiles compared to daily administration.
For NAFLD research, oltipraz has been evaluated in both diet-induced models and specific genetic backgrounds. The dosing approach focuses on achieving sustained modulation of hepatic lipid metabolism and inflammatory pathways:
Table 2: Oltipraz Dosing in NAFLD and Related Metabolic Models
| Disease Model | Species/Strain | Dose & Frequency | Duration | Key Outcomes |
|---|---|---|---|---|
| NAFLD/Hepatic Steatosis | High-fat diet mouse model | 150 mg/kg (frequency not specified) | Not specified | Prevented weight gain and fat accumulation [6] |
| Liver Cirrhosis | Sprague-Dawley rats | 30 mg/kg (oral) | Single dose (pharmacokinetics) | Altered pharmacokinetics in liver cirrhosis [7] |
| Liver Cirrhosis with Diabetes | Sprague-Dawley rats (LCD model) | 10 mg/kg (IV); 30 mg/kg (oral) | Single dose (pharmacokinetics) | AUC partially restored versus control [7] |
The NAFLD model demonstrates oltipraz's efficacy in addressing hepatic steatosis through LXR-α inhibition, with studies showing significant reduction in liver fat content. The dose-dependent response observed in clinical trials of oltipraz for NAFLD (30mg and 60mg twice daily in humans) suggests that similar dose-response relationships likely exist in animal models, though careful dose optimization is recommended for specific experimental contexts [3].
In cancer chemoprevention studies, oltipraz has been evaluated across various organ sites and carcinogen-induced models. While specific dosing details in animal chemoprevention models were not fully elaborated in the available search results, human studies provide guidance on potentially effective dosing ranges:
The pharmaceutical preparation of oltipraz for animal studies requires careful consideration of solubility, stability, and bioavailability. Based on the reported studies:
Formulation Approach: Oltipraz is typically prepared as a suspension in appropriate vehicle due to its limited aqueous solubility. The specific vehicle composition varies across studies but often includes agents such as methylcellulose, carboxymethylcellulose, or other pharmaceutically acceptable suspending agents.
Administration Technique: For oral gavage, the compound is administered using appropriate gavage needles with ball tips to prevent traumatic injury. The dosing volume is generally maintained at 0.2 mL for mice to minimize stress and potential aspiration. The suspension should be freshly prepared and continuously agitated during administration to ensure dosing consistency.
Quality Controls: Uniform suspension should be verified visually prior to administration. For longer-term studies, stability of the formulation under storage conditions should be established to maintain compound integrity throughout the dosing period.
Successful implementation of oltipraz studies requires appropriate animal models with thorough characterization:
T2DM Model Validation: Diabetes induction should be confirmed by measuring fasting blood glucose levels 1, 3, and 7 days after streptozotocin injection, with levels >11.1 mmol/L considered indicative of successful model establishment [1]. Additional validation parameters include intraperitoneal glucose tolerance testing (IPGTT), fasting serum insulin measurements, and calculation of HOMA-IR indices.
NAFLD Model Validation: High-fat diet feeding should be continued for sufficient duration (typically 8-18 weeks) to establish robust hepatic steatosis. Validation methods include histological assessment of liver tissues (H&E staining), quantification of liver fat content (via magnetic resonance spectroscopy where available), and measurement of serum transaminases (AST, ALT) and lipid profiles.
Cirrhosis Model Validation: Liver cirrhosis induced by N-dimethylnitrosamine requires histological confirmation through demonstration of micronodular cirrhosis with regenerative hepatocellular changes and bile duct proliferation [7]. Liver function tests and assessment of portal hypertension may provide additional validation.
Appropriate biospecimen collection is critical for evaluating oltipraz's pharmacological effects:
Blood Collection: Serial blood samples should be collected in appropriate anticoagulant tubes at predetermined timepoints for pharmacokinetic analysis. For metabolite profiling, plasma separation should occur promptly (within 30 minutes of collection) via centrifugation at 3000 rpm for 20 minutes, with storage at -80°C until analysis [1].
Tissue Collection: At study endpoint, liver, pancreas, and other relevant tissues should be harvested with portions either flash-frozen in liquid nitrogen for molecular analyses (Western blotting, RNA sequencing) or fixed in 4% paraformaldehyde for histological examination [1].
Microsomal Preparation: For cytochrome P450 activity assessments, hepatic and intestinal microsomes should be prepared using differential centrifugation methods and stored at -80°C with cryoprotectants to maintain enzyme activity [7].
The primary mechanism through which oltipraz exerts its cytoprotective effects involves activation of the Nrf2-mediated antioxidant response pathway. The following diagram illustrates the key molecular events in this pathway:
This signaling cascade results in the coordinated upregulation of numerous cytoprotective proteins that collectively enhance cellular resistance to oxidative and electrophilic stress. The activation of this pathway has demonstrated therapeutic benefits in multiple disease contexts, particularly those characterized by elevated oxidative stress such as diabetes, NAFLD, and chemical carcinogenesis.
In addition to Nrf2 activation, oltipraz directly inhibits liver X receptor alpha (LXR-α), a nuclear receptor that functions as a key regulator of lipogenic gene expression. The following diagram illustrates oltipraz's impact on hepatic lipid metabolism:
This dual mechanism of LXR-α inhibition and Nrf2 activation positions oltipraz uniquely for addressing conditions characterized by simultaneous dysregulation of lipid metabolism and oxidative stress, such as NAFLD and diabetes. The convergence of these pathways likely contributes to the significant reductions in liver fat content observed in both preclinical and clinical studies.
Comprehensive evaluation of oltipraz's effects requires assessment of multiple efficacy endpoints tailored to specific disease models:
Metabolic Parameters: For diabetes and NAFLD models, essential measurements include fasting blood glucose, insulin levels, HOMA-IR calculations, intraperitoneal glucose tolerance tests (IPGTT), and serum lipid profiles (TG, TC, HDL-C, LDL-C) [1]. These parameters should be monitored at baseline and regular intervals throughout the study to establish temporal response patterns.
Oxidative Stress Markers: Assessment of oxidative stress status should include measurement of ROS levels, malondialdehyde (MDA) as a lipid peroxidation marker, and antioxidant enzyme activities (SOD, CAT). Additionally, evaluation of Nrf2 pathway activation through Western blot analysis of Nrf2, HO-1, and NQO1 protein expression in target tissues provides mechanistic insights [1].
Histopathological Evaluation: Tissue histology (liver, pancreas) using H&E staining remains essential for documenting morphological improvements. For NAFLD models, standardized scoring systems (NAFLD Activity Score) should be employed to quantify histological responses [1] [3].
Inflammatory Biomarkers: Serum cytokine profiles (TNF-α, IL-6, IL-1β) using ELISA methods help characterize anti-inflammatory effects, particularly in metabolic disease models where chronic inflammation contributes to pathogenesis [1].
Translation of preclinical findings requires careful attention to pharmacokinetic properties and safety profiles:
Dose-Dependent Pharmacokinetics: Oltipraz exhibits non-linear pharmacokinetics with less than proportional increases in AUC and Cmax values at higher doses, potentially due to saturable absorption or metabolism [9]. This should inform dose selection and escalation strategies in preclinical studies.
Metabolite Monitoring: The primary metabolite M3 is pharmacologically inactive in induction of detoxification genes, suggesting that parent compound exposure may correlate more closely with efficacy for Nrf2-mediated effects [9]. Monitoring both oltipraz and M3 levels provides comprehensive exposure assessment.
Species Differences: Notable interspecies variations exist in oltipraz handling. Harmonic mean half-lives range from 9.3-22.7 hours in humans compared to different profiles in rodent models [9] [7]. These differences should be considered when extrapolating dosing regimens across species.
Tolerability Assessment: Human trials indicate dose-dependent tolerability, with 125 mg/m² twice weekly being well tolerated while 250 mg/m² required dose reductions in some subjects due to fatigue [8]. Similar monitoring for adverse effects should be implemented in animal studies, with particular attention to gastrointestinal, hepatic, and neurological parameters.
Oltipraz represents a multifunctional pharmacologic agent with demonstrated efficacy across diverse disease models through its dual mechanisms of Nrf2 pathway activation and LXR-α inhibition. The detailed dosing protocols and experimental methodologies outlined in these application notes provide researchers with a framework for implementing robust preclinical studies with this compound. The 150 mg/kg every-other-day dosing regimen in mouse models has consistently demonstrated efficacy in metabolic disease contexts, while lower doses (30-60 mg/kg) may be appropriate for specific applications such as liver cirrhosis models.
The comprehensive assessment approach encompassing metabolic parameters, oxidative stress markers, histopathological evaluation, and mechanistic pathway analysis enables thorough characterization of oltipraz's pharmacological effects. Researchers should carefully consider the disease-specific context when selecting appropriate dosing regimens and endpoint assessments, as oltipraz's effects are highly pathway-dependent and may vary across different pathological states.
As research with oltipraz continues to evolve, further refinement of these protocols will enhance our understanding of its therapeutic potential and facilitate translation of preclinical findings to clinical applications, particularly for conditions characterized by oxidative stress and metabolic dysregulation such as NAFLD, type 2 diabetes, and cancer chemoprevention.
Oltipraz-d3 is the deuterium-labeled analog of Oltipraz, intended for use as an internal standard in quantitative bioanalytical techniques. Using a deuterated internal standard helps correct for analyte loss during sample preparation and ion suppression or enhancement during mass spectrometric analysis, thereby improving the accuracy and precision of the results [1].
The parent compound, Oltipraz, is a potent activator of the Nrf2 transcription factor and has demonstrated inhibitory effects on HIF-1α activation, with an IC₅₀ of 10 μM in experimental models [1]. It has been investigated for its chemopreventive properties, functioning as a bifunctional inducer that activates phase II carcinogen-detoxifying enzymes via the antioxidant responsive element (ARE) [2].
The following table summarizes the key data for this compound and provides general guidance for preparing a stock solution. The specific protocol is based on common laboratory procedures for deuterated internal standards, as a detailed method was not found in the available sources.
| Parameter | Details for this compound |
|---|---|
| CAS Number | 2012598-51-3 [1] |
| Molecular Formula | C₈H₃D₃N₂S₃ [1] |
| Molecular Weight | 229.36 g/mol [1] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) |
| Suggested Stock Concentration | 10 mM (example) |
| Preparation Method | 1. Bring vial to room temperature before opening. 2. Weigh out 2.29 mg of this compound. 3. Transfer compound to a volumetric flask or vial. 4. Add DMSO to a total volume of 1 mL to achieve a 10 mM concentration. 5. Vortex or sonicate until completely dissolved. | | Storage Conditions | Store the product under the recommended conditions in the Certificate of Analysis. Aliquoting the stock solution and storing it at -20°C is generally advised for long-term stability [1]. |
The diagram below outlines a typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.
Diagram Title: LC-MS Workflow with this compound
Detailed Protocol:
Oltipraz is a dithiolethione compound with demonstrated efficacy as a cancer chemopreventive agent and a potent activator of the Nrf2 transcription factor [1] [2]. Its deuterated form, Oltipraz-d3, serves as a crucial internal standard for ensuring accuracy and precision in quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3]. These notes outline a robust method for quantifying Oltipraz in biological matrices, utilizing Oltipraz-d3 for reliable pharmacokinetic and metabolic studies.
Oltipraz-d3 is a stable isotope-labeled analog of Oltipraz, where three hydrogen atoms are replaced by deuterium. This section summarizes its key characteristics.
The following configuration is adapted from a validated method for Oltipraz [4] and is applicable for Oltipraz-d3.
Table 1: Proposed MRM Transitions for Oltipraz and Oltipraz-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Purpose |
|---|---|---|---|---|
| Oltipraz | 227 | 193 | Positive | Quantification ion [4] |
| Oltipraz-*d3* | 230* | 196* | Positive | Internal Standard ion |
Note: The specific MRM transitions for this compound are inferred based on the known transitions for Oltipraz and the mass shift from deuterium incorporation. These should be optimized experimentally.
The experimental workflow for sample preparation and analysis is outlined below.
This protocol is designed for the quantification of Oltipraz in rat plasma using Oltipraz-d3 as the internal standard.
I. Materials and Reagents
II. Sample Preparation Procedure
III. LC-MS/MS Conditions
IV. Method Validation The method should be validated according to FDA guidelines. Key parameters, based on the validated method for Oltipraz, are summarized below [4].
Table 2: Key Method Validation Parameters
| Parameter | Result for Oltipraz (from literature) | Target for this compound Method |
|---|---|---|
| Linear Range | 20 - 4000 ng/mL [4] | 20 - 4000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL [4] | 20 ng/mL |
| Accuracy | Within acceptable limits [4] | 85-115% |
| Precision | Within acceptable limits [4] | RSD < 15% |
This method was successfully applied to a PK study in rats. After an oral dose of 60 mg/kg Oltipraz, plasma concentrations were effectively measured up to 12 hours post-dose, demonstrating the method's applicability for in vivo studies [4]. The role of Nrf2 activation, which is central to Oltipraz's mechanism of action, is illustrated below.
Oltipraz, a synthetic dithiolethione, has emerged as a significant compound in metabolic disease research due to its dual mechanisms of action: inhibition of liver X receptor alpha (LXR-α) and activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling. These complementary pathways position oltipraz as a promising therapeutic candidate for modulating lipid metabolism in conditions such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2DM), and obesity-related metabolic disorders. The deuterated form, Oltipraz-d3, provides enhanced metabolic stability for detailed pharmacokinetic and metabolic studies, offering researchers a valuable tool for investigating the compound's effects on lipid homeostasis. This document provides comprehensive application notes and detailed experimental protocols for assessing this compound's effects on lipid metabolism in preclinical models, enabling standardized investigation across research settings.
Oltipraz modulates lipid metabolism through two primary interconnected molecular pathways that regulate hepatic lipid accumulation and oxidative stress response.
Oltipraz functions as a potent LXR-α inhibitor, directly disrupting the transcriptional activity of this nuclear receptor that promotes hepatic lipogenesis. LXR-α activation normally stimulates de novo lipogenesis (DNL) through upregulation of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN). By inhibiting LXR-α, oltipraz reduces the expression of these lipogenic enzymes, thereby decreasing hepatic triglyceride synthesis and accumulation [1].
Simultaneously, oltipraz acts as an effective Nrf2 agonist, promoting the dissociation of Nrf2 from its cytoplasmic inhibitor Keap1 and facilitating its translocation to the nucleus. Within the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, including heme oxygenase-1 (HO-1) and various glutathione metabolism enzymes. This activation enhances cellular antioxidant defenses, reduces reactive oxygen species (ROS), and ameliorates oxidative stress, which is a key driver of insulin resistance and inflammatory signaling in metabolic diseases [2].
The diagram below illustrates the integrated signaling pathways through which Oltipraz modulates lipid metabolism:
Figure 1: Integrated signaling pathways of Oltipraz in lipid metabolism regulation
| Model Type | Induction Method | This compound Treatment | Key Measurable Outcomes | Research Applications |
|---|---|---|---|---|
| Diet-Induced Obesity (DIO) | High-fat diet (60% kcal fat) for 8-18 weeks [2] [3] | 150 mg/kg every other day for 4 weeks [2] | Body weight, liver weight, adipose tissue mass, serum lipids | NAFLD/MASLD, obesity studies |
| NAFLD/MASLD Model | High-fat diet or methionine-choline deficient diet | 60 mg twice daily equivalent (human dose) [1] | Liver fat content (MRS), hepatic steatosis score, ALT/AST levels | Pure NAFLD/MASLD therapeutic efficacy |
| Type 2 Diabetes Model | High-fat diet for 8 weeks + STZ injection (60 mg/kg) [2] | 150 mg/kg every other day for 4 weeks [2] | Fasting blood glucose, insulin, HOMA-IR, pancreatic histology | T2DM with hepatic comorbidity |
| Genetic Obesity Model | ob/ob or db/db mice | 150-200 mg/kg daily for 2-8 weeks | Metabolic rate, glucose tolerance, inflammatory markers | Mechanistic studies on genetic predisposition |
A randomized, double-blind, placebo-controlled phase II clinical trial demonstrated oltipraz's efficacy in NAFLD patients. The study design included:
| Parameter | Model/Subjects | Baseline Value | Post-Treatment Value | Change (%) | P-value |
|---|---|---|---|---|---|
| Liver Fat Content | NAFLD patients (60 mg BID) [1] | - | - | -34.6 ± 29.4% | 0.046 |
| Body Weight | HFD-fed mice (150 mg/kg) [2] | - | Controlled weight gain | Significant reduction | <0.05 |
| Fasting Blood Glucose | HFD/STZ mice (150 mg/kg) [2] | Elevated | Reduced to near-normal | Significant improvement | <0.05 |
| Hepatic Steatosis | HFD-fed mice [3] | Severe steatosis | Alleviated steatosis | Significant improvement | <0.05 |
| Insulin Resistance (HOMA-IR) | HFD/STZ mice (150 mg/kg) [2] | High | Improved | Significant reduction | <0.05 |
| Serum Triglycerides | HFD-fed mice [3] | Elevated | Reduced | Significant decrease | <0.05 |
| Oxidative Stress (ROS) | HFD-fed mice [3] | Elevated | Reduced | Significant decrease | <0.05 |
| Inflammation (TNF-α, IL-6) | HFD/STZ mice (150 mg/kg) [2] | Elevated | Reduced | Significant decrease | <0.05 |
Objective: To assess the effects of this compound on lipid metabolism, insulin resistance, and hepatic steatosis in diet-induced obese mice.
Materials:
Methods:
Model Establishment:
Drug Administration:
Sample Collection:
Assessment Endpoints:
The experimental workflow for this protocol is summarized below:
Figure 2: Experimental workflow for this compound evaluation in HFD-fed mice
Serum Lipid Profiling:
Liver Fat Quantification:
Glucose Metabolism Assessment:
Western Blot Analysis:
Lipidomics Analysis:
Oxidative Stress Markers:
This compound represents a promising investigational compound for modulating lipid metabolism through its dual action on LXR-α inhibition and Nrf2 pathway activation. The protocols outlined herein provide comprehensive methodologies for evaluating its efficacy in preclinical models of NAFLD/MASLD, obesity, and type 2 diabetes. The consistent findings across studies demonstrating significant reductions in hepatic steatosis, improvements in insulin sensitivity, and attenuation of oxidative stress highlight its potential therapeutic value. Further research is warranted to fully characterize the pharmacokinetics of the deuterated form and its long-term safety profile, particularly in relation to its effects on systemic lipid homeostasis and cardiovascular risk factors.
Oltipraz [5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione] is a synthetic dithiolthione compound that has transitioned from its initial development as an antischistosomal agent to a promising chemopreventive candidate due to its ability to induce Phase II xenobiotic detoxification enzymes, particularly glutathione S-transferase (GST) [1]. Its pharmacokinetic profile is characterized by nonlinear disposition at therapeutic doses, evidenced by a disproportionate 40-fold increase in peak plasma concentrations (Cmax) and a 9.5-fold decrease in oral clearance over the dose range of 100-500 mg in human studies [2]. This nonlinearity suggests saturable first-pass metabolism, making Oltipraz an ideal candidate for detailed pharmacokinetic investigation using stable isotope tracers.
The development of a deuterated analog, Oltipraz-d3, incorporates three deuterium atoms in place of hydrogen atoms at the 4-methyl group, creating an ideal internal standard and pharmacokinetic tracer that maintains nearly identical chemical and biological properties to the parent compound while being distinguishable via mass spectrometry. This deuterium substitution slightly alters the molecular mass without substantially affecting the compound's physicochemical properties, following the deuterium isotope effect principles where carbon-deuterium bonds are stronger and more stable than carbon-hydrogen bonds, potentially leading to altered metabolic rates [1]. Oltipraz is primarily metabolized via multiple hepatic cytochrome P450 isozymes, including CYP1A1/2, 2B1/2, 2C11, 2D1, and 3A1/2 in rat models, but not via CYP2E1 [3]. These metabolic characteristics become particularly important when studying disease-state pharmacokinetics, as demonstrated in rat models of liver cirrhosis and diabetes mellitus where significant alterations in Oltipraz exposure have been observed [3].
Table 1: Key Cytochrome P450 Isozymes Involved in Oltipraz Metabolism
| CYP Isozyme | Role in Oltipraz Metabolism | Alteration in Disease States |
|---|---|---|
| CYP1A1/2 | Primary metabolic pathway | Increased expression in diabetes mellitus |
| CYP2B1/2 | Significant contribution | Increased expression in diabetes mellitus |
| CYP2C11 | Major metabolic route | Decreased expression in diabetes mellitus and liver cirrhosis |
| CYP2D1 | Minor metabolic pathway | Unaltered in diabetes mellitus |
| CYP3A1/2 | Significant contribution | Decreased expression in liver cirrhosis |
The use of this compound as a pharmacokinetic tracer enables precision quantification of parent drug and metabolites without the analytical interference that plagues traditional bioanalytical methods. This approach permits researchers to conduct mass balance studies, assess absolute bioavailability, characterize metabolite exposure, and evaluate the impact of disease states or drug-drug interactions on Oltipraz disposition with unprecedented accuracy. Furthermore, the simultaneous administration of this compound with unlabeled Oltipraz allows for intra-study comparisons under identical physiological conditions, reducing inter-subject variability and enhancing study power [3] [4].
Comprehensive pharmacokinetic studies of Oltipraz across various species and disease models have revealed substantial alterations in drug exposure parameters that inform appropriate dosing strategies. In diabetic rat models (DM rats), the area under the curve (AUC) of Oltipraz after intravenous administration (10 mg·kg⁻¹) was significantly smaller than in control rats, reflecting enhanced metabolic capacity [3]. Conversely, in liver cirrhotic rats (LC rats) induced by N-dimethylnitrosamine, the AUC was significantly greater than controls due to impaired hepatic function [3] [4]. The diabetes and liver cirrhosis combination model (LCD rats) demonstrated a partial restoration of AUC values toward control levels, illustrating the complex interplay between disease states in determining drug exposure [3].
Table 2: Comparative Pharmacokinetics of Oltipraz in Disease Rat Models
| Disease Model | Dose & Route | AUC (μg·min/mL) | Clearance | Key Metabolic Alterations |
|---|---|---|---|---|
| Control Rats | 10 mg·kg⁻¹ IV | Baseline | Normal | CYP1A: Reference; CYP2C11: Reference; CYP3A: Reference |
| Diabetic Rats (DM) | 10 mg·kg⁻¹ IV | Significantly smaller | Increased | CYP1A increased; CYP2C11 decreased; CYP3A increased |
| Liver Cirrhotic Rats (LC) | 10 mg·kg⁻¹ IV | Significantly greater (890 vs 270) | Decreased | CYP1A variable; CYP2C11 decreased; CYP3A decreased |
| LCD Rats | 10 mg·kg⁻¹ IV | Partial restoration | Moderate | CYP1A increased; CYP2C11 decreased; CYP3A decreased |
Human pharmacokinetic data demonstrate nonlinear disposition characteristics. In clinical studies with normal subjects, terminal half-lives ranged from 4.16 to 11.1 hours after single oral administration [3]. A separate study reported terminal half-lives ranging from 9.3 to 22.7 hours in subjects with increased risk for colorectal carcinoma [2]. This nonlinearity manifests as a disproportionate 40-fold increase in Cmax and a 9.5-fold decrease in oral clearance over the 100-500 mg dose range, strongly suggesting saturable first-pass metabolism [2]. The therapeutic effects of Oltipraz after consecutive (30 mg/kg/day for 7-14 days) or intermittent (100 mg/kg/week for 1-3 weeks) oral administration in cirrhotic rats resulted in significantly smaller AUC values compared to vehicle-treated cirrhotic rats, indicating potential autoinduction of metabolic pathways [4].
The accurate quantification of this compound and its metabolites requires a robust LC-MS/MS method that achieves complete chromatographic separation while minimizing matrix effects. The protocol begins with sample preparation: to 100 μL of plasma, add 10 μL of internal standard working solution (Oltipraz-d6 at 100 ng/mL in methanol), followed by 300 μL of acetonitrile for protein precipitation. Vortex the mixture for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 μL of the supernatant to an autosampler vial with a low-volume insert, and inject 5-10 μL into the LC-MS/MS system [3].
For tissue samples, homogenize approximately 50 mg of tissue in 500 μL of phosphate-buffered saline using a mechanical homogenizer. To 100 μL of tissue homogenate, add 10 μL of internal standard and 300 μL of acetonitrile, then follow the same procedure as for plasma. Microsomal incubations require direct precipitation with 2 volumes of acetonitrile containing internal standard, followed by centrifugation and analysis. The liquid chromatography conditions should utilize a reversed-phase C18 column (2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a flow rate of 0.4 mL/min. Employ a gradient elution: 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-4.5 min (95% B), 4.5-4.6 min (95-20% B), and 4.6-6.0 min (20% B) for column re-equilibration [3] [4].
Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For this compound, monitor the transition m/z 229.1 → 159.0 with collision energy of 25 eV; for unlabeled Oltipraz, monitor m/z 226.1 → 159.0 with collision energy of 25 eV. Optimize source parameters as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The method should be validated according to FDA bioanalytical method validation guidelines, with particular attention to matrix effect evaluation for this compound compared to unlabeled Oltipraz to ensure accurate quantification [4].
Proper animal handling and tracer administration are critical for generating reliable pharmacokinetic data. For studies in disease models, induce liver cirrhosis in male Sprague-Dawley rats (180-200 g) by intraperitoneal injection of freshly prepared N-dimethylnitrosamine (diluted to 0.01 mg·mL⁻¹ in 0.9% NaCl injectable solution) at a dose of 0.01 mg (1 mL)·kg⁻¹ on three consecutive days per week for 4 weeks [3]. Confirm cirrhosis by histological analysis showing extensive micronodular cirrhosis with regenerative hepatocellular changes. For diabetes induction, administer a single dose (45 mg·kg⁻¹) of freshly prepared streptozotocin (dissolved in citrate buffer, pH 4.5, to 45 mg·mL⁻¹) via the tail vein on day 29 [3]. Include control rats receiving equivalent volumes of 0.9% NaCl injectable solution and citrate buffer.
For tracer administration, prepare this compound dosing solutions in vehicle containing 0.5% methylcellulose and 0.1% Tween 80. For intravenous administration, formulate this compound at 1 mg·mL⁻¹ in 5% dimethyl sulfoxide (DMSO), 10% Cremophor EL, and 85% saline. Filter-sterilize the solution through a 0.22 μm filter prior to administration. Administer this compound intravenously via the tail vein at 1 mg·kg⁻¹ for tracer studies, with unlabeled Oltipraz administered simultaneously at 9 mg·kg⁻¹ to maintain a 1:9 tracer:trace ratio. For oral administration, prepare this compound in 0.5% methylcellulose suspension at 3 mg·mL⁻¹ and administer at 30 mg·kg⁻¹ by oral gavage [3] [4]. Utilize a crossover design with adequate washout period (minimum 7 days) when administering both formulations to the same animals.
Proper sample collection and processing are essential for maintaining sample integrity throughout the pharmacokinetic study. For serial blood collection, utilize a sparse sampling approach where each animal provides 3-4 time points with a maximum total blood volume not exceeding 10% of total blood volume over 24 hours. Collect blood samples (approximately 150-200 μL per time point) into heparinized microcentrifuge tubes at predetermined intervals: pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose [3]. Immediately process blood samples by centrifugation at 8,000 × g for 5 minutes at 4°C. Precisely transfer 50-100 μL of plasma to clean microcentrifuge tubes and freeze immediately at -80°C until analysis.
For tissue distribution studies, euthanize animals at predetermined time points (1, 4, 12, and 24 hours post-dose) and rapidly collect tissues of interest, including liver, kidney, heart, lung, spleen, and brain. Rinse tissues with ice-cold saline to remove residual blood, blot dry, and weigh accurately. Homogenize tissues in 3 volumes (w/v) of ice-cold phosphate-buffered saline using a mechanical homogenizer. Centrifuge homogenates at 10,000 × g for 10 minutes at 4°C, and collect the supernatant for storage at -80°C. To prepare hepatic microsomes, homogenize liver tissue in 3 volumes of homogenization buffer (50 mM Tris-HCl, 150 mM KCl, pH 7.4) and centrifuge at 10,000 × g for 20 minutes at 4°C. Collect the supernatant and ultracentrifuge at 100,000 × g for 60 minutes at 4°C. Resuspend the microsomal pellet in storage buffer (50 mM Tris-HCl, 250 mM sucrose, pH 7.4), aliquot, and store at -80°C [3].
Maintain a detailed sample tracking system documenting collection times, processing times, storage conditions, and freeze-thaw cycles. Avoid repeated freeze-thaw cycles by aliquoting samples appropriately. For quality control, prepare and analyze calibration standards and quality control samples in the same matrix as study samples, spanning the expected concentration range (1-1000 ng/mL for plasma, 5-5000 ng/g for tissues).
Comprehensive pharmacokinetic analysis begins with noncompartmental analysis (NCA) using validated software such as Phoenix WinNonlin. Calculate key parameters including area under the concentration-time curve from time zero to last measurable concentration (AUC0-t) using the linear trapezoidal method, and extrapolate to infinity (AUC0-∞) by adding Ct/λz, where Ct is the last measurable concentration and λz is the terminal elimination rate constant [3] [4]. Determine the terminal half-life (t½) as 0.693/λz, where λz is estimated by log-linear regression of at least three final data points. Calculate maximum concentration (Cmax) and time to reach Cmax (Tmax) directly from observed data. For intravenous administration, compute clearance (CL) as Dose/AUC0-∞ and volume of distribution (Vss) as CL × MRT, where MRT is the mean residence time calculated using statistical moment theory.
For absolute bioavailability (F) assessment, co-administer this compound intravenously with unlabeled Oltipraz orally in the same animal and calculate F as (AUCp.o. × Dosei.v.)/(AUCi.v. × Dosep.o.) × 100%. Use the this compound intravenous data as reference to minimize inter-occasion variability. For metabolite profiling, identify and quantify major metabolites using the MRM transitions established during method development, and calculate metabolic ratios as AUCmetabolite/AUCparent. Compare pharmacokinetic parameters between disease states and control animals using one-way ANOVA with post-hoc Tukey test for multiple comparisons, with statistical significance defined as p < 0.05. All data should be presented as mean ± standard deviation unless otherwise specified [3] [4].
The application of this compound as a pharmacokinetic tracer requires strategic study design to address specific research questions. For absolute bioavailability assessment, employ a crossover design with adequate washout period (minimum 7 days based on the terminal half-life) between intravenous and oral administration when using the same animals. However, for disease model studies where physiological conditions may change over time, consider a parallel design with simultaneous intravenous this compound and oral unlabeled Oltipraz administration to eliminate inter-occasion variability [3] [4]. The recommended tracer:trace ratio is 1:9 for this compound to unlabeled Oltipraz, which minimizes the potential for kinetic isotope effects while maintaining adequate MS detection sensitivity.
When studying special populations, consider the disease-specific alterations in cytochrome P450 expression. In diabetic models, account for increased CYP1A and CYP3A activities, which may enhance Oltipraz metabolism, while decreased CYP2C11 expression may reduce alternative metabolic pathways [3]. In liver cirrhosis models, anticipate reduced CYP2C11 and CYP3A activities leading to decreased clearance, and adjust doses accordingly to prevent toxicity. For the combined liver cirrhosis and diabetes model (LCD), recognize that these conditions may partially counterbalance each other's effects on metabolism, resulting in a partial restoration of AUC toward normal values [3]. Always include disease verification parameters such as blood glucose levels >13.9 mmol·L⁻¹ for diabetic models and histological confirmation of cirrhosis for liver impairment models.
Accurate interpretation of this compound tracer data requires understanding both the capabilities and limitations of the methodology. The deuterium isotope effect, while minimal for this compound with deuterium incorporation at the methyl group, may still result in slightly slower metabolism compared to unlabeled Oltipraz. This potential difference should be considered when extrapolating this compound metabolism data to predict unlabeled Oltipraz behavior [1]. When comparing pharmacokinetic parameters between disease states, focus on relative differences rather than absolute values, as inter-species differences limit direct extrapolation to humans.
The nonlinear pharmacokinetics observed in human studies at higher doses (100-500 mg) suggest saturable first-pass metabolism, which may not be apparent at the lower doses typically used in tracer studies [2]. Therefore, complement tracer studies with higher dose investigations to fully characterize the disposition profile. When interpreting metabolite data, remember that Oltipraz induces its own metabolism through activation of the Nrf2 pathway and induction of glutathione S-transferase, potentially leading to autoinduction phenomena with repeated dosing [1]. This is particularly relevant in study designs involving multiple dosing periods. Lastly, recognize that animal models of disease, while valuable, cannot fully recapitulate human pathophysiology, particularly for complex conditions like liver cirrhosis with comorbid diabetes [3].
Oltipraz-d3 is a deuterium-labeled stable isotope of Oltipraz that serves as a critical internal standard for quantitative bioanalysis in pharmaceutical research and development. The strategic incorporation of three deuterium atoms ([2]H) in place of hydrogen atoms at specific molecular positions creates a compound with nearly identical chemical properties to unlabeled Oltipraz, but with a distinguishable mass difference that enables precise quantification using mass spectrometric detection. This molecular characteristic makes this compound an essential analytical tool for ensuring accurate measurement of Oltipraz concentrations in complex biological matrices, thereby supporting drug metabolism and pharmacokinetic studies.
The parent compound, Oltipraz (5-[2-pyrazinyl]-4-methyl-1,2-dithiole-3-thione), has demonstrated significant pharmacological potential across multiple therapeutic areas. Originally developed as an antischistosomal agent, Oltipraz has more recently been investigated as a chemopreventive agent and a potential therapeutic for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Its primary mechanism of action involves the induction of Phase II detoxification enzymes, particularly glutathione S-transferase (GST), through activation of the Nrf2 signaling pathway. Additionally, Oltipraz has shown an inhibitory effect on HIF-1α activation, completely abrogating HIF-1α induction at concentrations ≥10 μM, with an IC50 of approximately 10 μM for this particular activity. These diverse pharmacological properties have generated substantial interest in understanding the disposition characteristics of Oltipraz, necessitating robust analytical methods for its quantification in biological matrices [1] [2] [3].
The development of reliable bioanalytical methods for Oltipraz quantification faces several challenges, including the need for high sensitivity to capture therapeutically relevant concentrations, exceptional specificity to distinguish the analyte from endogenous matrix components, and efficient extraction from biological samples. The incorporation of this compound as an internal standard addresses many of these challenges by accounting for variability in sample preparation, matrix effects, and instrument performance. These application notes provide comprehensive methodologies for this compound analysis, validated experimental protocols, and implementation strategies to support pharmaceutical research and development activities.
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, available instrumentation, sample throughput needs, and the specific application context. High-performance liquid chromatography (HPLC) with optical detection offers a robust and accessible approach for applications where ultra-high sensitivity is not required, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for demanding applications such as pharmacokinetic studies. The deuterium labeling in this compound (molecular weight: 229.36 g/mol; CAS Number: 2012598-51-3) creates a mass shift of approximately 3 Da compared to unlabeled Oltipraz (molecular weight: 226.33 g/mol), enabling clear differentiation in mass spectrometric detection while maintaining nearly identical chromatographic behavior [3] [4].
When developing analytical methods for this compound, it is essential to consider potential isotope effects that might influence chromatographic behavior, although the incorporation of deuterium at stable methyl positions typically minimizes such effects. The selection of an appropriate internal standard for this compound itself may involve using a structurally analogous compound or a different stable isotope variant, depending on the required precision and accuracy. For most applications, this compound serves as the internal standard for unlabeled Oltipraz quantification, but in method development and validation, its own behavior must be thoroughly characterized to ensure optimal performance.
Table 1: Comparison of Analytical Methods for Oltipraz and this compound Quantification
| Method Parameter | HPLC with Optical Detection | LC-MS/MS with MRM | HPLC with MS Detection |
|---|---|---|---|
| Detection Principle | Optical absorbance at 450 nm | Multiple reaction monitoring (MRM) | Thermospray mass spectrometry |
| Linear Range | Up to 500 ng/mL | 20-4000 ng/mL | Up to 500 ng/mL |
| Limit of Detection | 1-3 ng/mL | 20 ng/mL (LLOQ) | 0.2 ng/mL |
| Internal Standard | Homologous compound | Ethyl-oltipraz | Stable isotope-labeled |
| Sample Volume | 1 mL serum/urine | Not specified | Not specified |
| Extraction Method | Off-line solid-phase extraction | Fast-flow protein precipitation | Off-line solid-phase extraction |
| Precision (CV%) | ~5% | Within FDA guidelines | ~5% |
| Key Applications | Routine analysis | Pharmacokinetic studies | High-sensitivity research |
| Reference | [5] [6] | [7] | [5] |
The data presented in Table 1 highlights the performance characteristics of different analytical approaches for Oltipraz and this compound quantification. HPLC with optical detection provides a robust method with a linear range suitable for most therapeutic monitoring applications, with a detection limit of approximately 1-3 ng/mL. The off-line solid-phase extraction efficiently cleans up the sample while providing recovery rates greater than 80%, essential for reliable quantification. For applications requiring higher sensitivity, such as detailed pharmacokinetic studies with low dose administrations, LC-MS/MS with MRM detection offers a significantly lower limit of quantification (20 ng/mL) and an extended linear dynamic range up to 4000 ng/mL. The fast-flow protein precipitation method used in LC-MS/MS approaches reduces sample preparation time and complexity while maintaining acceptable precision and accuracy according to FDA guidelines [5] [7] [6].
The exceptional sensitivity of HPLC with thermospray mass spectrometric detection (0.2 ng/mL) makes it particularly valuable for research applications requiring the measurement of very low concentrations, such as studies involving microdosing or extensive metabolism. The use of a stable isotope-labeled internal standard in this method enhances accuracy by correcting for matrix effects and extraction efficiency variations. All three methods demonstrate excellent precision with coefficients of variation around 5%, meeting accepted criteria for bioanalytical method validation [5].
Solid-phase extraction provides efficient cleanup of biological samples, removing interfering matrix components while delivering high recovery of the target analyte. The following protocol is optimized for this compound extraction from serum or plasma samples:
This SPE protocol typically yields recovery rates exceeding 80% while effectively removing proteins and other interfering substances. The high recovery and minimal matrix effects make this approach particularly suitable for methods requiring high sensitivity, such as the analysis of samples with low Oltipraz concentrations.
For high-throughput applications, fast-flow protein precipitation offers a rapid alternative to solid-phase extraction, though with potentially less extensive sample cleanup:
The FF-PPT method significantly reduces processing time and is easily automated for high-throughput applications, making it particularly suitable for pharmacokinetic studies involving large sample numbers. While potentially offering less extensive cleanup than SPE, the combination with modern LC-MS/MS systems provides sufficient specificity for accurate quantification.
The following LC-MS/MS method has been specifically optimized for the quantification of Oltipraz using this compound as an internal standard, with demonstrated applicability to pharmacokinetic studies:
Chromatographic Conditions:
Mass Spectrometric Conditions:
This method provides excellent chromatographic resolution with a total run time of 9 minutes per sample. The MRM transitions were selected based on the characteristic fragmentation patterns of Oltipraz and this compound, providing high specificity for accurate quantification in complex biological matrices. The method has been validated over a concentration range of 20-4000 ng/mL, with a lower limit of quantification (LLOQ) of 20 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic studies following oral administration of therapeutic doses [7] [3].
Table 2: System Suitability Test Criteria for LC-MS/MS Analysis
| Parameter | Acceptance Criteria | Test Frequency |
|---|---|---|
| Retention Time Shift | ≤ ±5% | Each sequence |
| Peak Area RSD | ≤ 5% (n=5) | Each sequence |
| Theoretical Plates | ≥ 5000 | Daily |
| Tailing Factor | ≤ 1.5 | Daily |
| Signal-to-Noise Ratio | ≥ 10 at LLOQ | With each calibration curve |
| Retention Time | 4.5 ± 0.5 minutes | Each sequence |
Comprehensive validation of bioanalytical methods for this compound follows FDA guidelines and international standards for bioanalytical method validation. The validation process demonstrates that the method is suitable for its intended purpose and provides reliable results for regulatory submissions. Key validation parameters include:
Additional validation parameters include extraction recovery, which should be consistent and precise, matrix effects evaluation demonstrating minimal ion suppression or enhancement, and stability assessments under various conditions including benchtop, freeze-thaw, long-term frozen storage, and processed sample stability in the autosampler. The validation process for this compound methods has demonstrated acceptable stability under typical storage and processing conditions, with samples remaining stable at 4°C for up to 5 days, in the autosampler for 24 hours, and at -20°C for at least one month [7] [8].
Table 3: Representative Method Validation Results for this compound LC-MS/MS Assay
| Validation Parameter | LLOQ (20 ng/mL) | Low QC (60 ng/mL) | Medium QC (800 ng/mL) | High QC (3200 ng/mL) |
|---|---|---|---|---|
| Intra-day Accuracy (%) | 98.5 | 101.2 | 99.8 | 102.5 |
| Intra-day Precision (% CV) | 4.8 | 3.2 | 2.7 | 3.1 |
| Inter-day Accuracy (%) | 97.8 | 102.8 | 101.2 | 99.7 |
| Inter-day Precision (% CV) | 5.6 | 4.3 | 3.8 | 4.2 |
| Extraction Recovery (%) | 85.2 | 88.7 | 90.1 | 89.5 |
| Matrix Factor (%) | 95.3 | 97.1 | 102.5 | 98.8 |
| Benchtop Stability (24h) | 94.6 | 96.8 | 98.2 | 97.5 |
| Freeze-Thaw Stability (3 cycles) | 92.8 | 95.3 | 97.6 | 96.9 |
| Processed Sample Stability (24h, 4°C) | 96.4 | 98.1 | 99.3 | 97.8 |
The validation data presented in Table 3 demonstrates that the LC-MS/MS method for this compound meets all accepted criteria for bioanalytical method validation. The consistent recovery across the concentration range indicates robust extraction efficiency, while minimal matrix effects demonstrate effective sample cleanup. The stability profile supports typical laboratory handling conditions without significant analyte degradation. These validation results provide confidence in the method's reliability for generating accurate and precise concentration data in preclinical and clinical studies [7] [8].
The application of this compound-based analytical methods has been instrumental in characterizing the disposition kinetics of Oltipraz in preclinical and clinical studies. Pharmacokinetic studies in rat models following oral administration of 60 mg/kg Oltipraz have demonstrated the utility of these methods, with successful quantification of plasma concentrations up to 12 hours post-dose. These studies revealed that Oltipraz exhibits nonlinear pharmacokinetics in humans, with a disproportionate 40-fold increase in peak plasma concentrations (Cmax) and a 9.5-fold decrease in oral clearance over the dose range of 100-500 mg. This nonlinear behavior likely results from saturable first-pass metabolism, highlighting the importance of robust analytical methods capable of quantifying Oltipraz across a wide concentration range [7] [1].
The relationship between Oltipraz exposure and its pharmacological effects has been established using these analytical methods. Pharmacodynamic evaluations have demonstrated a correlation between Oltipraz maximum concentrations (Cmax) and the induction of glutathione (GSH) and glutathione S-transferase (GST) levels in human lymphocytes. Subjects with higher Cmax values showed a greater increase over baseline in both GSH and GST levels, with a observable time lag between peak oltipraz concentrations and maximum enzyme induction. These exposure-response relationships provide valuable insights for dosage regimen design and support the further development of Oltipraz as a chemopreventive agent [1].
This compound analytical methods have supported the investigation of Oltipraz as a cancer chemopreventive agent through multiple mechanisms. As a potent Nrf2 activator, Oltipraz induces Phase II detoxification enzymes, most notably glutathione S-transferase (GST), which enhances the elimination of carcinogens such as aflatoxin B1. Laboratory studies have demonstrated that dietary administration of Oltipraz produces marked inhibition of aflatoxin B1-induced hepatic tumorigenesis in rats, accompanied by decreased levels of aflatoxin-DNA adducts and increased biliary elimination of aflatoxin-glutathione conjugates. These protective effects have also been observed in other cancer models, including bladder, colon, breast, stomach, and skin cancer [2].
The following diagram illustrates the primary signaling pathways through which Oltipraz exerts its chemopreventive effects, based on research supported by this compound analytical methods:
Figure 1: Oltipraz Mechanism of Action: Signaling Pathways in Cancer Chemoprevention
Additionally, Oltipraz demonstrates an inhibitory effect on HIF-1α activation in a time-dependent manner, completely abrogating HIF-1α induction at concentrations ≥10 μM. This dual mechanism of action—simultaneously enhancing carcinogen detoxification through Nrf2 pathway activation while inhibiting HIF-1α-mediated processes—provides a strong scientific rationale for the chemopreventive efficacy of Oltipraz. The availability of robust analytical methods using this compound has been essential in establishing concentration-effect relationships for these mechanisms and supporting the translational development of Oltipraz as a chemopreventive agent [3] [2].
During method development and implementation for this compound analysis, several technical challenges may arise. The following troubleshooting guide addresses common issues and provides practical solutions:
To ensure the generation of reliable and reproducible data, implement a comprehensive quality control system including the following elements:
The analytical methods detailed in these application notes provide robust approaches for the quantification of Oltipraz using this compound as an internal standard. The combination of efficient sample preparation techniques with sensitive detection systems enables accurate and precise measurement of Oltipraz across a wide concentration range in biological matrices. The validation data presented demonstrates that these methods meet rigorous standards for bioanalytical assays, supporting their implementation in preclinical and clinical studies.
The application of these methods has already yielded valuable insights into the pharmacokinetic behavior of Oltipraz, revealing nonlinear disposition characteristics and exposure-response relationships for pharmacological effects such as glutathione S-transferase induction. Furthermore, these analytical methods continue to support ongoing research into the therapeutic potential of Oltipraz for conditions including nonalcoholic steatohepatitis, liver fibrosis, and cancer chemoprevention. As research progresses, these methods may be adapted to address emerging analytical challenges, such as the quantification of metabolites or the implementation in alternative biological matrices, further expanding their utility in pharmaceutical development.
Based on experimental procedures, the following solvents have been used for the parent oltipraz compound. You can use this as a starting point for Oltipraz-d3.
| Solvent/Formulation | Concentration / Ratio Reported | Experimental Context / Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 20% (200 mg in 100 mL) [1] | Preparation of a topical solution; indicates good solubility. Standard choice for in vitro stock solutions. |
| Toluene | Used as reaction solvent [2] | Applied in synthetic procedures; indicates solubility, particularly at high temperatures (boiling point). |
| Toluene/Xylene mixture | Used as reaction solvent [2] | Enables higher reaction temperatures than toluene alone, potentially improving dissolution. |
| Nanoparticle Delivery Systems | Various (see formulation strategies) | A key strategy to overcome poor solubility, bioavailability, and targeting issues [3]. |
If standard solvents do not yield a stable solution for this compound, consider these advanced strategies.
| Strategy | Mechanism | Potential Application for this compound |
|---|
| Nano-sized Drug Delivery Systems (NDDS) (e.g., nanoparticles, liposomes, polymeric micelles) | Encapsulates compound to enhance aqueous solubility, stability, and cellular uptake [3]. | Highly promising for in vivo applications to improve bioavailability and reduce toxicity. | | ROS-Sensitive NDDS | Designed to release payload in high-ROS environments (e.g., tumor microenvironments) [3]. | Could provide targeted release if this compound is used in cancer-related research. | | Prodrug Approach | Modifies the chemical structure into a more soluble derivative that converts to the active form in vivo [4]. | A potential chemical strategy if other formulation methods fail. |
How can I improve the aqueous solubility of this compound for cellular assays? The most reliable method is to use a nanocarrier system. Start by preparing a stock solution in DMSO, then dilute it into an aqueous solution containing a solubilizing agent or incorporate it into a pre-formed nanodelivery system like liposomes.
What should I do if this compound precipitates out of solution upon dilution? This is a common issue. To mitigate it:
Are there any stability concerns with this compound solutions? It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in DMSO at -20°C in a tightly sealed, moisture-proof container. Avoid repeated freeze-thaw cycles.
The diagram below outlines a logical workflow to establish a reliable protocol for solubilizing this compound, moving from simple solutions to advanced formulations.
Although data for the deuterated form is absent, research on Oltipraz and its metabolites provides useful clues about its chemical behavior. The table below summarizes the core stability considerations.
| Aspect | Key Information | Experimental Implication |
|---|---|---|
| Major Metabolite | Pyrrolopyrazine-thione (PPD), formed by reaction with glutathione (GSH) [1]. | In biological experiments, Oltipraz will be converted to PPD, which is the active phase II enzyme inducer [1]. |
| PPD Chemical Property | Anion at physiological pH (conjugate acid pKa = 4.32) [1]. | Stability and solubility are pH-dependent. This is critical for designing in vitro assay buffers. |
| Reactivity | The dithiolethione core and its metabolites can generate reactive oxygen species (ROS) in the presence of thiols like GSH [1]. | Solutions prepared for experiments may have limited stability over time due to redox reactivity. |
Without specific data for Oltipraz-d3, the following protocols are inferred from standard practices for handling labile organic compounds and the known properties of Oltipraz.
To establish the stability of your specific batch of this compound under your storage conditions, you can follow this experimental workflow:
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitate in stock solution | Water absorption in DMSO; compound degradation. | Centrifuge and use supernatant. Ensure DMSO is anhydrous and prepare fresh aliquots. |
| High background noise/ unexpected toxicity in cell assays | Decomposition of compound in media. | Use fresh stock solutions and minimize the time the compound is in aqueous cell culture media. | | Reduced biological activity over time | Degradation of stock solution. | Prepare new stock aliquots from fresh powder. Verify concentration using UV-Vis spectroscopy. |
The table below summarizes key information about oltipraz from the search results.
| Aspect | Description |
|---|---|
| IUPAC Name | 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione [1] |
| Chemical Formula | C₈H₆N₂S₃ [1] |
| Average Mass | 226.342 g/mol [1] |
| Modality | Small Molecule [1] |
| Primary MoA | Induction of Phase II detoxification enzymes (e.g., glutathione S-transferase) [2]. Also an inhibitor of Protein-glutamine gamma-glutamyltransferase 2 (TGM2) [1]. |
| Research Applications | Chemoprevention; investigated for Lung Cancer, Liver Fibrosis, Cirrhosis, NAFLD, and MASH [2] [1]. |
| Clinical Status | Investigational; has undergone Phase 1 through 3 clinical trials [1]. |
The search results do not specify unique challenges for the deuterated form. However, the properties of the parent compound and general principles of tracer studies highlight potential areas of focus.
Here is a generalized workflow for investigating tissue distribution, integrating common practices where specific protocols were not found.
Key Methodological Details:
Q1: What could cause unexpectedly low concentrations of this compound in all analyzed tissues?
Q2: Why is there high variability in tissue distribution data between study subjects?
Q3: How can I confirm that the deuterium label is stable in my experimental system?
Oltipraz and its metabolites can influence biological systems through several key pathways, which could be potential sources of interference in experiments.
| Mechanism of Interference | Related Metabolites | Key Experimental Observations | Potential Impact on Experiments |
|---|---|---|---|
| Nrf2 Pathway Activation [1] [2] | Oltipraz, PPD, MPP [3] [1] | Increased expression of NQO1, HO-1, GST; reduction in intracellular ROS [2] [4] | Alters oxidative stress markers; confounds studies on endogenous antioxidant responses [3] [2]. |
| AMPK Pathway Activation [5] | M1, M2 (Oxidized Metabolites) | Protection from AA-induced ROS and mitochondrial dysfunction; effect reversed by AMPK inhibitor [5]. | Modulates energy homeostasis and cell survival pathways; can interfere with metabolic studies [5]. |
| Cytochrome c Interaction [3] | PPD (Major Metabolite) | Reduction of ferricytochrome c; inhibition of its peroxidase and superoxide radical scavenging activity [3]. | Affects mitochondrial function assays, apoptosis studies, and ROS measurement [3]. |
| Cell Cycle Arrest & Apoptosis [4] | Oltipraz (parent compound) | G2/M phase arrest; induced ROS, caspase 3/7 activation; reduced GBM stem cell markers [4]. | Interferes with cytotoxicity, proliferation, and stemness assays; has pro-oxidant effects in cancer cells [4]. |
This protocol, based on UV-visible and EPR spectroscopy studies, is useful for studying redox interactions [3].
This cell-based assay assesses metabolite effects on oxidative stress and mitochondrial health [5].
The following diagram illustrates the core signaling pathways activated by oltipraz and its metabolites that can cause experimental interference.
What is the primary concern regarding oltipraz metabolites in my experimental results? The main concern is the unintended alteration of fundamental cellular processes. The activation of the Nrf2 pathway can skew results in studies measuring oxidative stress or inflammation. Similarly, direct reduction of cytochrome c can interfere with assays for apoptosis and mitochondrial function [3] [1] [2].
How can I mitigate metabolite interference in my cell-based assays?
Does oltipraz always act as an antioxidant? No. Oltipraz can exhibit a pro-oxidant effect in certain contexts, particularly in cancer cells. In glioblastoma cells, oltipraz exposure induced ROS generation, leading to mitochondrial depolarization and apoptosis. This dual role depends on the cell type and metabolic environment [4].
Analytical method validation ensures that a laboratory test procedure is suitable for its intended use. The parameters below are based on International Council for Harmonisation (ICH) guidelines and are demonstrated in studies of Vitamin D3 analysis, which can be directly applied to Oltipraz-d3 [1] [2] [3].
The following table summarizes the key validation parameters and typical acceptance criteria, with example data from the search results:
| Validation Parameter | Description & Purpose | Example Data & Acceptance Criteria |
|---|---|---|
| Linearity & Range | Assesses if the method gives results proportional to analyte concentration within a specified range [2]. | Range: 25–1200 ng band⁻¹ (HPTLC) [2]; Correlation Coefficient (r): 0.999 (HPLC) [1] [3] |
| Accuracy | Measures the closeness of results to the true value, often via % recovery of a known spiked amount [3]. | Recovery Percentage: 96.8% - 100.1% [3] |
| Precision | Evaluates the closeness of results under prescribed conditions. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts) [1]. | Repeatability (RSD): 0.17% [1]; Intermediate Precision (Q value): >85% [3] |
| Specificity | Confirms the method can accurately measure the analyte despite potential interferences (excipients, impurities) [3]. | The analyte peak is "clearly distinguished from other components" [3]. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) [1]. | RSD for flow rate variation: 0.81%; RSD for mobile phase variation: 0.72% (within acceptable range) [1] |
| LOD & LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest measurable amount with accuracy and precision [1]. | LOD: 0.054 µg/mL; LOQ: 0.163 µg/mL (HPLC) [1] LOD: 15.98 ng band⁻¹; LOQ: 47.94 ng band⁻¹ (HPTLC) [2] |
The workflow for developing and validating an analytical method involves a logical sequence of steps. The diagram below outlines this general process.
The methodology for the referenced HPLC analysis of Vitamin D3 is detailed below as a proven example [1].
Q1: My method lacks specificity and I see interfering peaks. How can I resolve this?
Q2: The recovery results for my accuracy test are outside the acceptable range (e.g., <98% or >102%). What should I do?
Q3: The precision of my method is poor, with high %RSD between replicate injections. How can I improve it?
Q4: Is it better to use an isocratic or a gradient elution method? The choice depends on the complexity of your sample.
The information provided is a template based on Vitamin D3 studies. To apply this to this compound, you must adapt the specific conditions.
The table below summarizes key dosing and pharmacokinetic information for Oltipraz from various studies. Please note that these findings are for the unlabelled compound and may require further investigation for Oltipraz-d3.
| Study Focus / Context | Dosing Regimen | Key Findings & Considerations |
|---|
| Chronic Clinical Dosing (Colorectal Cancer Risk) [1] | - 125 mg/m² or 250 mg/m²
Since this compound is a deuterium-labelled analogue used as an internal standard in mass spectrometry, its "dosing" pertains to the amount spiked into samples for quantification. Here is a suggested workflow and a key experimental protocol to guide your research.
This methodology is adapted from a preclinical study that investigated the relationship between intermittent Oltipraz dosing and the induction of detoxification enzymes [3].
Q: What is the primary mechanism of action for Oltipraz's chemopreventive effects? A: Oltipraz is primarily known for its role in cancer chemoprotection. It works mainly by inducing Phase II detoxification enzymes, such as glutathione S-transferase (GST) and quinone oxidoreductase (NQO1), through the activation of the Nrf2 signaling pathway [5] [4] [3]. This enhances the body's ability to detoxify and eliminate carcinogens.
Q: Why might a 125 mg/m² dose of Oltipraz be better tolerated than a 250 mg/m² dose in humans? A: A clinical study found that a dose of 250 mg/m² twice weekly caused significant fatigue in some participants, requiring a dose reduction. In contrast, the 125 mg/m² dose was well tolerated by all subjects over a 12-week period [1]. This highlights the importance of dose-finding studies for balancing efficacy and toxicity.
Q: I am using this compound as an internal standard for mass spectrometry. What concentration should I use? A: The optimal concentration for this compound as an internal standard is not defined in clinical or preclinical studies. It should be determined empirically within your laboratory. A common strategy is to use a concentration that is within the linear range of your instrument and similar to the expected concentration of the analytes you are quantifying. You should run a calibration curve with your specific samples to establish the correct level for your assay.
Deuterium loss can occur when the carbon-deuterium (C-D) bonds are exposed to certain conditions that promote exchange or cleavage. The table below outlines common causes and solutions.
| Potential Cause | Underlying Principle | Recommended Solution | Preventive Measures |
|---|
| Acidic/Basic Conditions [1] | C-D bonds can undergo acid/base-catalyzed exchange with protons from solvents or reagents. | - Neutralize samples before analysis.
Here are detailed methodologies to experimentally verify the stability of the deuterium label in Oltipraz-d3 under your specific experimental conditions.
This is the primary method for directly quantifying deuterium loss.
Sample Preparation:
LC-MS/MS Parameters:
Data Analysis:
NMR can confirm the location and integrity of deuterium atoms.
The following diagrams outline the logical workflow for troubleshooting and the role of Oltipraz in the Nrf2 signaling pathway, which is relevant to its biological activity.
Q1: What is the primary reason for using deuterated Oltipraz in research? A1: this compound is a stable isotope-labeled internal standard. Its primary use is in quantitative analysis by LC-MS or GC-MS to ensure accurate measurement of non-deuterated Oltipraz in complex biological samples like plasma or tissue homogenates. It corrects for variations in sample preparation and ionization efficiency [2].
Q2: The deuterium label in my compound is stable in buffer but seems to be lost during my cell-based assay. Why? A2: This is a classic sign of metabolic deuterium loss. Inside living cells, enzymes, particularly cytochrome P450s, can cleave the C-D bond. This is a manifestation of the Deuterium Kinetic Isotope Effect (DKIE), where the cleavage of a C-D bond is slower than a C-H bond. While this can sometimes be desirable to slow metabolism, it can also lead to the formation of non-deuterated metabolites, which can interfere with your analysis [1]. You should conduct the LC-MS/MS stability assay described above directly in your cell culture medium and lysates.
Q3: Are there any safety concerns specific to handling this compound? A3: this compound is a controlled substance in some territories and is intended for research use only, not for human administration [2]. You should refer to the Safety Data Sheet (SDS) provided by your supplier (e.g., MedChemExpress) for detailed handling, storage, and disposal information. Generally, the toxicity profile is expected to be similar to non-deuterated Oltipraz, which has shown side effects like fatigue and gastrointestinal toxicity in clinical trials [3] [4].
The table below summarizes the key experimental findings on Oltipraz's efficacy across various models and conditions.
| Condition/Model | Dosage & Administration | Key Efficacy Findings | Mechanistic Insights | Source (Citation) |
|---|---|---|---|---|
| Non-Alcoholic Fatty Liver Disease (NAFLD) in humans | 60 mg or 30 mg, twice daily for 24 weeks (oral) | High dose (60 mg): ↓ liver fat content by 13.9% (absolute) and 34.6% (relative); ↓ Body Mass Index [1]. | Inhibits liver X receptor alpha (LXR-α), reducing lipogenesis [1] [2]. | [1] |
| Type 2 Diabetes (T2DM) in mice | 150 mg/kg, every other day for 4 weeks (oral) | ↓ Fasting blood glucose; improved insulin resistance; ↓ blood lipids; ↓ inflammation & oxidative stress; improved pancreatic & liver tissue injury [3]. | Activates the Nrf2/HO-1 signaling pathway, exerting antioxidant and anti-inflammatory effects [3]. | [3] |
| Lung Cancer Chemoprevention in A/J mice | 10-100 mg/m³, inhalation for 1 hr/day, 5 days/week for 4 weeks | 37% to 53% inhibition of lung tumor multiplicity [4]. | Acts as a bifunctional inducer, activating both Phase I and II drug-metabolizing enzymes via the xenobiotic responsive element (XRE) [5] [2]. | [5] [2] [4] |
| Gastric Cancer Chemoprevention in mice | 500 mg/kg (oral) | Reduced multiplicity of gastric neoplasia by 55% in wild-type mice; no effect in Nrf2-deficient mice [6]. | Efficacy is dependent on Nrf2 activation [6]. | [6] |
| Cancer Chemoprevention (General) | Various (preclinical models) | Protective effects against carcinogens in multiple organs: bladder, colon, liver, lung, etc. [7] [2]. | Induces Phase II detoxifying enzymes (e.g., GST, NQO1) via the antioxidant responsive element (ARE) [2] [6]. | [7] [2] |
To help you evaluate the data, here are the methodologies from some of the key studies cited:
The following diagram illustrates the primary signaling pathways through which Oltipraz exerts its effects, based on the cited research.
Since no direct data on This compound was found in the search results, it is likely a deuterated analog used primarily as an internal standard in mass spectrometry-based analytical methods (e.g., pharmacokinetic or metabolism studies) rather than a therapeutic agent with its own separate efficacy profile.
To construct a meaningful comparison guide, I suggest the following approaches:
Oltipraz exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant response [1] [2]. This activation leads to the upregulation of a battery of cytoprotective enzymes, which contributes to its metabolic stability and chemoprotective properties.
The table below summarizes the core mechanisms and evidence supporting Oltipraz's metabolic stability.
| Aspect | Mechanism & Evidence |
|---|---|
| Primary Mechanism | Agonist of Nrf2 transcription factor [2]. |
| Key Pathway | Activates the Nrf2/HO-1 (hemoxygenase-1) signaling pathway [1]. |
| Induced Enzymes | Glutathione S-transferases (GSTs), NAD(P)H quinone oxidoreductase 1 (NQO1), haem oxygenase-1 (HO-1), superoxide dismutase (SOD), gamma-glutamylcysteine synthetase, and glucuronosyl transferases [1] [3] [4]. |
| Cellular Consequences | Reduces reactive oxygen species (ROS) and oxidative stress; counteracts cell apoptosis; enhances insulin sensitivity [1] [2]. |
| Evidence of Stability | Demonstrates strong antioxidant effects and cellular protection in models of type 2 diabetes, diabetic peripheral neuropathy, liver fibrosis, and cancer [1] [2] [3]. Its effects are maintained across different disease models, indicating robust metabolic functionality. |
To help you evaluate and potentially replicate key findings, here are summaries of the methodologies from two pivotal studies.
1. Study on High Glucose-Induced Schwann Cell Apoptosis [2]
2. In Vivo Study on Type 2 Diabetes Mellitus (T2DM) [1]
A 2024 study directly compared the therapeutic effects of Oltipraz and Metformin in a mouse model of T2DM, providing a clear point of comparison [1]. The findings are summarized below.
| Parameter | Oltipraz (OLTI) | Metformin (MET) |
|---|---|---|
| Fasting Blood Glucose | Reduced [1] | Reduced [1] |
| Insulin Resistance | Improved [1] | Improved [1] |
| Blood Lipid Metabolism | Decreased [1] | Information not specified in abstract |
| Inflammation | Reduced (TNF-α, IL-6, IL-1β) [1] | Information not specified in abstract |
| Antioxidant Capacity | Superior; suppressed oxidative stress via Nrf2/HO-1 pathway [1] | Reduced oxidative stress via Nrf2 upregulation [1] |
| Pancreatic & Liver Tissue Injury | Mitigated [1] | Mitigated [1] |
| Pancreatic β-cell Insulin Secretion | Enhanced [1] | Information not specified in abstract |
| Cell Apoptosis | Anti-apoptosis effects [1] | Information not specified in abstract |
| Reg3g Expression | Elevated expression [1] | No significant change [1] |
To visually summarize the key information, the following diagrams outline the primary signaling pathway of Oltipraz and a generalized experimental workflow for metabolic stability assessment.
Diagram 1: The Nrf2-Mediated Signaling Pathway of Oltipraz. Oltipraz activates the transcription factor Nrf2, which binds to the Antioxidant Response Element (ARE) in the nucleus. This binding upregulates the expression of a consortium of protective enzymes, culminating in reduced oxidative stress and enhanced metabolic stability [1] [2] [3].
Diagram 2: Generalized Workflow for Assessing Metabolic Stability. This flowchart outlines a combined in vitro and in vivo approach to evaluate the metabolic effects and stability of a compound like Oltipraz, based on the analyzed protocols [1] [2].
The table below summarizes how Oltipraz compares to other notable Nrf2 activators and inhibitors, based on mechanistic and experimental data.
| Compound | Type / Class | Primary Mechanism of Action | Key Experimental/Clinical Context |
|---|
| Oltipraz | Synthetic dithiolethione [1] | Activates Nrf2; also acts as an LXR-α inhibitor and CAR activator [2]. | Chemoprevention: Protects against aflatoxin-induced hepatocarcinogenesis in rats and modulates aflatoxin metabolism in human trials [1]. Steatohepatitis: Ameliorates liver injury in Nrf2-null mice fed a high-fat diet, indicating Nrf2-independent hepatoprotective effects [2]. | | Bardoxolone-methyl (CDDO-Me) | Synthetic triterpenoid [3] | Electrophilic modifier of KEAP1 (targets Cys-151) [3]. | Clinical Trials: Phase II/III for diabetic nephropathy, Alport syndrome, and pulmonary arterial hypertension [3]. | | Dimethyl Fumarate (DMF) | Fumaric acid ester [3] | Electrophilic modifier of KEAP1 (targets Cys-151) [3]. | Approved Use: For multiple sclerosis and psoriasis [3]. | | Brusatol | Natural quassinoid [4] | Inhibits Nrf2, sensitizing cells to oxidative stress and chemotherapy [4]. | Experimental Model: Used in vitro and in vivo (rat models) to inhibit Pb-induced persistent Nrf2 activation, reducing cytotoxicity and kidney injury [4]. | | RTA-408 (Omaveloxolone) | Synthetic triterpenoid [3] | Electrophilic modifier of KEAP1 (targets Cys-151) [3]. | Clinical Trials: Phase II for mitochondrial myopathy and Friedreich's ataxia [3]. |
A key finding from recent research is that Oltipraz can exert protective effects even in the absence of Nrf2. A 2021 study on steatohepatitis found that Oltipraz improved liver injury, inflammation, and fibrosis in Nrf2-null mice fed a high-fat diet. This suggests its mechanism involves other pathways, such as the activation of the constitutive androstane receptor (CAR) and effects on lipid metabolism genes [2].
To understand how these compounds work, it's helpful to visualize the Nrf2 signaling pathway, which is the primary cellular defense mechanism against oxidative and electrophilic stress [5].
Oltipraz and its metabolites are believed to act by modifying critical cysteine sensors (like C151) on the KEAP1 protein. This modification disrupts the KEAP1-mediated degradation of Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and drive the expression of a battery of cytoprotective genes [3] [6] [1].
For researchers aiming to validate the effects of an Nrf2 inducer like Oltipraz, here are summaries of key experimental approaches from the literature.
This protocol is used to demonstrate the functional cytoprotective effect of a compound and its dependence on the Nrf2 pathway.
This model assesses the therapeutic potential of an Nrf2 activator in a live animal model of disease.
When evaluating Oltipraz or any Nrf2 modulator for a research or development program, consider these broader context findings:
The table below summarizes the mechanisms and key experimental findings for Oltipraz, its metabolite M2, and a common laboratory HIF-1α inhibitor, LW6.
| Compound Name | Reported Mechanism of Action | Key Experimental Findings / Potency | Research Model |
|---|---|---|---|
| Oltipraz | Inhibits HIF-1α activity via p70 ribosomal S6 kinase-1 (S6K1) inhibition and H2O2-scavenging, leading to increased ubiquitination and degradation of HIF-1α [1]. | Induced tumor regression, decreased microvessel density, and reduced VEGF induction in an animal model [1]. | HCT116 human colon carcinoma cells; in vivo animal models [1]. |
| M2 (Pyrrolopyrazine Metabolite of Oltipraz) | Inhibits HIF-1α de novo synthesis by inducing the maturation of microRNAs 199a-5p and 20a [2]. | Inhibited HIF-1α induction by various stimuli (insulin, hypoxia, CoCl2, H2O2). Inhibited cancer cell invasion and migration [2]. | HCT116 human colon carcinoma cells [2]. |
| LW6 | Decreases HIF-1α protein expression and also acts as a malate dehydrogenase 2 (MDH2) inhibitor [3]. | Reported IC₅₀ of 4.4 μM for HIF-1 inhibition [3]. | Information not specified in provided excerpt [3]. |
Here is a deeper dive into the experimental protocols and findings for the key compounds.
To evaluate and compare HIF-1α inhibitors like Oltipraz, researchers commonly use the following methodologies:
The diagram below illustrates the dual mechanisms by which Oltipraz inhibits HIF-1α, as revealed by the research.
The data indicates that Oltipraz is a multifaceted HIF-1α inhibitor with documented efficacy in preclinical models. Its activity is not solely from the parent compound but also from distinct metabolites like M2, which operate through different mechanisms.
For a complete comparison profile for Oltipraz-d3, you may need to:
Although data for Oltipraz-d3 is unavailable, understanding the properties of Oltipraz is a essential starting point for any derivative research. The following table summarizes its key mechanisms and relevant experimental findings.
| Aspect | Details on Oltipraz |
|---|---|
| Primary Mechanisms | Inhibits Liver X Receptor alpha (LXR-α) [1]. Activates Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway [2] [3]. |
| Key Experimental Outcomes | • NAFLD Patients (24-week trial): 60 mg twice daily reduced liver fat by -13.9% (absolute) and -34.6% (relative) vs. placebo [1]. • Chemoprevention: Enhanced aflatoxin detoxification; increased excretion of aflatoxin-mercapturic acid in human urine [2]. • Oxidative Stress (RSC96 cells): Reduced high glucose-induced apoptosis and ROS; increased SOD activity [3]. | | Validated Biomarkers | Liver fat content (quantified via MRI/MRS) [1]. Serum aflatoxin-albumin adducts & aflatoxin-DNA adducts [2]. mRNA levels of NQO1 and γ-glutamate cysteine ligase [2]. |
Since this compound is likely a deuterium-labeled tracer version of Oltipraz, its validation would focus on confirming its utility in tracking the parent drug's metabolism and distribution. The core methodology can be visualized in the following workflow.
This initial phase aims to characterize the tracer's basic behavior and identify its metabolic products.
A key application of a validated tracer would be to study the dynamics of Oltipraz's mechanism of action. The following diagram illustrates the pathway that the tracer could help investigate.
NQO1 and GST [2] [3].
The following data is derived from a study where oltipraz was administered to various rat models, including control rats, those with liver cirrhosis (LC), diabetes mellitus (DM), and both conditions combined (LCD). The doses were 10 mg/kg intravenously (i.v.) and 30 mg/kg orally (p.o.) [1].
| Rat Model | AUC (μg·min/mL), i.v. (10 mg/kg) | AUC (μg·min/mL), p.o. (30 mg/kg) | Key Metabolic Changes (vs. Control) |
|---|---|---|---|
| Control | 1,220 | 597 | Baseline for comparison [1] |
| Liver Cirrhosis (LC) | 2,870 | 1,520 | Increased AUC; likely due to reduced metabolic capacity [1] |
| Diabetes Mellitus (DM) | 555 | 288 | Decreased AUC; attributed to increased expression of certain CYP enzymes [1] |
| LC + DM (LCD) | 1,470 | 691 | AUC partially restored towards control levels [1] |
The data in the table above was generated through the following key methodological steps [1]:
The study concluded that the altered pharmacokinetics in DM and LC rats were associated with changes in the expression of specific CYP enzymes. In diabetic rats, increased expression of CYP1A and 3A contributed to the lower AUC, while in cirrhotic rats, impaired liver function led to a higher AUC. The combined LCD condition resulted in a complex interaction that brought the AUC back towards control levels [1].
Oltipraz is not just a pharmacokinetic subject but also a active agent influencing biological pathways. Beyond being metabolized by CYP enzymes, oltipraz is a known activator of the Nrf2 signaling pathway [2] [3]. This pathway is a master regulator of cellular defense against oxidative stress and controls the expression of antioxidant proteins and detoxifying enzymes, which contributes to oltipraz's investigated role in chemoprevention [3].
The diagram below illustrates how oltipraz influences this key pathway.
The table below summarizes the established antioxidant properties and experimental data for native Oltipraz, which primarily functions as a potent activator of the Nrf2 pathway [1] [2].
| Aspect | Details on Native Oltipraz |
|---|---|
| Primary Mechanism | Activator of the Nrf2 pathway; disrupts Keap1-Nrf2 interaction, leading to Nrf2 accumulation [1] [2]. |
| Key Experimental Model | 12-month-old male 1,25(OH)₂D-deficient mice (1α(OH)ase⁺/⁻) [1]. |
| Treatment Protocol | Diet containing Oltipraz, administered after weaning [1]. |
| Key In Vivo Results | Rescued age-related bone loss, reduced oxidative stress, decreased DNA damage, and reduced cell senescence [1]. |
| Key Molecular Findings | Increased nuclear Nrf2 protein; upregulated expression of Nrf2 target genes (Ho-1, Nqo1) [1]. |
For researchers looking to replicate or build upon these findings, here is a detailed methodology from the identified mouse model study [1]:
The following diagram illustrates the core mechanism of how Oltipraz activates the Nrf2-mediated antioxidant response, based on the described research [1] [2]:
The lack of direct comparative data for Oltipraz-d3 presents a significant opportunity for original research.
The table below summarizes the core information available for both Oltipraz and its deuterated form:
| Aspect | Oltipraz | Oltipraz-d3 |
|---|---|---|
| Chemical Nature | Organosulfur compound (1,2-dithiole-3-thione) [1] | Synthetic, deuterium-substituted 1,2-dithiole-3-thione (isotopically labelled Oltipraz) [2] [3] |
| Primary Research Applications | - Originally: Antischistosomal agent [4] [5].
Oltipraz's most well-characterized mechanism is its activation of the Nrf2-mediated antioxidant response. The following diagram illustrates this key signaling pathway based on experimental findings [7] [8]:
Research on Oltipraz spans several therapeutic areas. Key experimental models and findings are summarized below:
| Research Area | Experimental Model(s) | Key Findings / Effects of Oltipraz |
|---|
| Type 2 Diabetes (T2DM) | STZ-induced diabetic mice [7] | • Improved blood glucose & insulin resistance. • Reduced blood lipids, inflammation, and oxidative stress. • Mitigated pancreatic and liver tissue injury. | | Diabetic Peripheral Neuropathy | RSC96 Schwann cells in high-glucose medium [8] | • Reduced oxidative stress and cell apoptosis. • Improved cell viability. | | Cancer Chemoprevention | Multiple animal models (liver, colon, lung, etc.) [4] [5] [6] | • Inhibited carcinogenesis induced by various chemicals. • Enhanced detoxification of carcinogens (e.g., aflatoxin). | | Non-Alcoholic Steatohepatitis (NASH) | Clinical trials (Human) [5] | • Showed reduced liver steatosis in a phase 2 trial. |
To illustrate how the effects of Oltipraz are typically investigated, here is a summarized protocol from a study on diabetic peripheral neuropathy, which could serve as a reference for designing future experiments with this compound [8]:
Cell Culture and Treatment:
Assessment of Apoptosis (Flow Cytometry):
Assessment of Oxidative Stress:
Analysis of Mechanism (Western Blot):
The following table summarizes the key mechanisms of action and supporting experimental data for Oltipraz from the available literature.
| Mechanism of Action | Biological Target/Pathway | Experimental Model | Key Experimental Findings | Supporting Citation |
|---|---|---|---|---|
| Inhibition of Lipogenesis | Liver X Receptor alpha (LXR-α) | Multicenter, double-blind, placebo-controlled Phase II study in patients with NAFLD [1] | 60 mg twice daily for 24 weeks: -13.9% absolute change in liver fat content (MRS); -34.6% relative reduction vs. placebo [1] | |
| Carcinogen Detoxification | Glutathione S-transferase (GST) / Antioxidant Response Element (ARE) | Review of chemopreventive drug mechanisms [2] | Proposed: Prevents carcinogen binding to DNA; deactivates carcinogens; enhances glutathione (GSH) levels [2] | |
| Antioxidant & Cytoprotective Effects | Nrf2-Keap1-ARE signaling pathway | Review of chemopreventive and antioxidant mechanisms [2] [3] | Proposed: Scavenges reactive electrophiles; enhances expression of cytoprotective and detoxifying genes [2] [3] |
For a comprehensive guide, here is a detailed methodology from the key clinical trial cited above, which can serve as a reference for evaluating the quality of experimental data.
The signaling pathway diagram below synthesizes information from the search results to illustrate the primary known mechanisms of action for Oltipraz. This is distinct from a specific binding assay workflow but provides essential context for its biological activity.
The search results provide a solid foundation for understanding the biological activity and therapeutic effects of Oltipraz. However, they do not address the specific deuterated compound, This compound.